molecular formula C19H34ClNO B4982274 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride

1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride

Cat. No. B4982274
M. Wt: 327.9 g/mol
InChI Key: XFWRXTIGTLDQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride, also known as ACPD, is a chemical compound that has been used in various scientific research studies. It is a synthetic compound that has been synthesized through various methods, and its mechanism of action has been studied extensively. ACPD has been found to have various biochemical and physiological effects, making it an important compound in scientific research.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride involves its interaction with various receptors in the body, including metabotropic glutamate receptors and GABA receptors. 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride has been found to modulate the activity of these receptors, leading to various physiological effects.
Biochemical and Physiological Effects:
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of intracellular signaling pathways. 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride has also been found to have potential anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride has several advantages for use in lab experiments, including its ability to modulate various receptors and its potential therapeutic applications. However, there are also limitations to its use, including its complex synthesis process and potential toxicity.

Future Directions

There are several future directions for research on 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride, including further studies on its mechanism of action, its potential therapeutic applications, and its effects on various systems in the body. Additionally, further research is needed to determine the optimal dosage and administration of 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride for therapeutic use.
In conclusion, 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride is a synthetic compound that has been extensively studied for its potential therapeutic applications and its effects on various systems in the body. Its mechanism of action involves its interaction with various receptors, leading to various physiological effects. While 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride has several advantages for use in lab experiments, further research is needed to determine its optimal use for therapeutic applications.

Synthesis Methods

1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride can be synthesized through various methods, including the reaction of adamantane with cyclohexylamine and the reaction of 1-adamantylamine with cyclohexanone. The synthesis of 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride is a complex process that requires multiple steps and careful attention to detail.

Scientific Research Applications

1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride has been used in various scientific research studies, including studies on the central nervous system, cardiovascular system, and immune system. It has been found to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

1-(1-adamantyl)-2-(cyclohexylamino)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO.ClH/c1-13(20-17-5-3-2-4-6-17)18(21)19-10-14-7-15(11-19)9-16(8-14)12-19;/h13-18,20-21H,2-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWRXTIGTLDQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C12CC3CC(C1)CC(C3)C2)O)NC4CCCCC4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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